molecular formula C8H14NNaO3 B2981173 Sodium;5-oxo-5-(propan-2-ylamino)pentanoate CAS No. 2416236-25-2

Sodium;5-oxo-5-(propan-2-ylamino)pentanoate

Cat. No.: B2981173
CAS No.: 2416236-25-2
M. Wt: 195.194
InChI Key: CLFRIXJGHWEGNO-UHFFFAOYSA-N
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Description

Sodium;5-oxo-5-(propan-2-ylamino)pentanoate is a chemical compound offered for scientific research and development. It belongs to a class of glutaric acid derivatives characterized by a propenylamine substituent . Such compounds are often utilized as key building blocks or intermediates in organic synthesis and medicinal chemistry for constructing more complex molecules . The structural features of this compound, including its amide and carboxylate functional groups, may confer reactivity useful in various chemical transformations, such as serving as a precursor in Michael addition or polymerization reactions . As a specialty chemical, its primary value lies in its potential application in the development of pharmaceuticals, agrochemicals, and other fine chemicals . Researchers can leverage its properties to explore new synthetic pathways or develop compounds with potential biological activity. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

sodium;5-oxo-5-(propan-2-ylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.Na/c1-6(2)9-7(10)4-3-5-8(11)12;/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDFNKAHRQKZBW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-oxo-5-(propan-2-ylamino)pentanoate typically involves the reaction of 5-oxo-5-(propan-2-ylamino)pentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium;5-oxo-5-(propan-2-ylamino)pentanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Sodium;5-oxo-5-(propan-2-ylamino)pentanoate is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor agonists. It is also being investigated for its potential therapeutic effects in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Sodium;5-oxo-5-(propan-2-ylamino)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites, altering enzyme activity, and modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs of 5-oxopentanoate derivatives, highlighting substituents, molecular formulas, and properties:

Compound Name Molecular Formula Substituents/Modifications Key Properties Biological Activity/Application References
Sodium (S)-5-amino-5-oxo-2-(2-phenylacetamido)pentanoate C₁₃H₁₅N₂NaO₄ Phenylacetamido, sodium salt High water solubility (inferred from salt form) Not reported
Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6-ylidene)amino)oxy)pentanoate C₂₄H₂₀N₄O₆ Tryptanthrin-oxime ester, dicarboxylic acid residue Soluble in acetone/chloroform; m.p. 124–125°C; E-isomer dominant (DFT) Anti-inflammatory potential
Ergosterol peroxide-3-(5-oxo-5-(phenylamino)pentanoate) (3e) C₃₄H₄₄N₂O₈S Ergosterol conjugate, phenylamino White solid, 81% purity; NMR-confirmed structure Glutaminase 1 inhibition (cancer therapy)
(S)-tert-Butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate C₃₆H₃₈BrN₃O₅ Bromopropanamide, trityl-protected amine Precursor for PET radiotracer [¹⁸F]FPGLN; 70% synthesis yield Diagnostic imaging
(3S)-3-Methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid C₉H₁₂N₂O₃S Thiazole substituent, methyl branch Not reported Potential antimicrobial/antifungal activity

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : Sodium salts (e.g., ) typically exhibit higher aqueous solubility compared to ester derivatives like the tryptanthrin-oxime compound (soluble in acetone/chloroform, ).
  • Stability : The E-isomer dominance in Ethyl 5-Oxo-5-... (ΔE = 7.73 kJ/mol, ) suggests configurational stability, whereas ergosterol derivatives require protection of labile groups (e.g., peroxide moieties, ).
  • ADME Profiles : The tryptanthrin-oxime derivative demonstrates favorable ADME properties, including high bioavailability and polarity, outperforming JNK inhibitor SP600125 in silico models . In contrast, peptidomimetics with bulky substituents (e.g., trifluoromethylphenyl, ) may face reduced membrane permeability.

Biological Activity

Sodium;5-oxo-5-(propan-2-ylamino)pentanoate, also known as Sodium 5-oxo-L-prolinate, is an organic compound with various biological activities. This article explores its pharmaceutical potential, mechanisms of action, and relevant research findings.

  • Molecular Formula: C5H7NO3
  • Appearance: White to pale yellow powder
  • Molecular Weight: 143.11 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity
    • Studies have shown that derivatives of 5-oxo compounds can inhibit the growth of various bacteria and fungi. For example, related compounds demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Properties
    • Research indicates that sodium 5-oxo compounds can induce apoptosis in cancer cells. For instance, certain derivatives have been tested against human cancer cell lines like MCF-7 (breast cancer) and A549 (lung cancer), exhibiting IC50 values ranging from 3.0 µM to 10 µM, suggesting potent anticancer activity .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory properties. In vitro assays revealed that it could inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. Selectivity for COX-2 over COX-1 was noted, indicating a potentially favorable safety profile .

The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, several hypotheses have emerged:

  • Inhibition of Enzymatic Activity : The compound appears to interact with key enzymes involved in inflammation and cancer progression, such as COX enzymes and proteases .
  • Induction of Apoptosis : Evidence suggests that sodium;5-oxo compounds can trigger apoptotic pathways in cancer cells, leading to cell death through caspase activation .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus< 1 mM
AnticancerMCF-7 (Breast Cancer)3.0 µM
AnticancerA549 (Lung Cancer)10 µM
Anti-inflammatoryCOX EnzymesSelective for COX-2

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of sodium;5-oxo compounds on various human cancer cell lines:

  • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
  • Results : Significant growth inhibition was observed in MCF-7 cells with an IC50 value of 3.0 µM. The mechanism was linked to increased apoptosis markers such as caspase activation.
  • : The study supports the potential use of sodium;5-oxo compounds as therapeutic agents in breast cancer treatment.

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